molecular formula C6H14O2S B8794440 2,2-Diethoxyethanethiol CAS No. 53608-94-9

2,2-Diethoxyethanethiol

Cat. No. B8794440
CAS RN: 53608-94-9
M. Wt: 150.24 g/mol
InChI Key: GUTQTHVYODVCQP-UHFFFAOYSA-N
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Patent
US09373794B2

Procedure details

In a 250 mL 2-neck round flask, 4-chlorophenyl) (2,2-diethoxyethyl)sulfane (5 g, 19 mmol) and chlorobenzene (4 mL) were poured, and then the reaction mixture was added to a polyacrylic acid (PAA) reaction solution (5 g) obtained after boiling in chlorobenzen (5 mL). After the reaction, ice water (25 mL) was added to the mixture, and the mixture was washed with brine (50 mL) and dried over Na2SO4. The mixture was subjected to column chromatography using petroleum ether to give 2.9 g of white solid (90% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][SH:6])C.[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[Cl:10][C:11]1[CH:16]=[CH:4][C:5]2[S:6][CH:15]=[CH:14][C:13]=2[CH:12]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(CS)OCC
Name
Quantity
4 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Two
Name
polyacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
25 mL
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
was added to the mixture
WASH
Type
WASH
Details
the mixture was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(SC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.